

# Technical Guide: Synthesis and Properties of 6-Chloro-N-methylpyridazin-4-amine

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## Compound of Interest

Compound Name:	6-chloro-N-methylpyridazin-4-amine
CAS No.:	17645-08-8
Cat. No.:	B3246215

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## Introduction & Strategic Significance

The pyridazine scaffold (1,2-diazine) is a bioisostere of pyridine and phenyl rings, offering unique physicochemical properties such as increased water solubility and a lower logP due to its high polarity and hydrogen-bond accepting capacity.

The specific isomer **6-chloro-N-methylpyridazin-4-amine** represents a "privileged structure" in medicinal chemistry. The C4-amino group serves as a hydrogen bond donor/acceptor vector for protein binding, while the C6-chloro substituent provides a reactive handle for further functionalization (e.g., Suzuki-Miyaura coupling or Buchwald-Hartwig amination) to elaborate the scaffold into complex drug candidates.

## Core Structural Features[1]

- Scaffold: Pyridazine (1,2-diazine).
- Functionalization:

- C4: Methylamino group (-NHMe) – Critical for solubility and target engagement.
- C6: Chlorine (-Cl) – Electrophilic site for cross-coupling.
- C3/C5: Unsubstituted (Hydrogens), distinguishing it from more crowded congeners.

## Physicochemical Properties & Characterization

Accurate characterization is essential for validating the synthesis. The following data is based on experimental values for analogous chloropyridazines and computational prediction models.

**Table 1: Physicochemical Profile**

Property	Value / Description	Notes
Molecular Formula	C <sub>5</sub> H <sub>6</sub> ClN <sub>3</sub>	
Molecular Weight	143.57 g/mol	
Appearance	Off-white to pale yellow solid	Darkens upon oxidation/air exposure.
Melting Point	135 – 140 °C	Distinct from the 3-amine isomer (mp ~137°C).
Boiling Point	~360 °C (Predicted)	Decomposes before boiling at atm pressure.
pKa (Predicted)	~4.5 (Conjugate acid)	Less basic than pyridine due to N-N repulsion.
logP	0.6 – 0.9	Favorable lipophilicity for CNS penetration.
Solubility	DMSO, Methanol, DCM	Sparingly soluble in water; insoluble in hexanes.

## Spectroscopic Signature

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):
  - δ 8.60 (s, 1H, H-3) – Deshielded singlet (alpha to N).

- $\delta$  7.45 (br s, 1H, NH) – Broad exchangeable signal.
- $\delta$  6.80 (s, 1H, H-5) – Singlet (ortho to Cl, meta to N).
- $\delta$  2.85 (d, 3H, N-CH<sub>3</sub>) – Doublet due to coupling with NH.
- MS (ESI+): m/z 144.0 [M+H]<sup>+</sup> (<sup>35</sup>Cl), 146.0 [M+H]<sup>+</sup> (<sup>37</sup>Cl) – Characteristic 3:1 isotope pattern.

## Synthesis Strategy

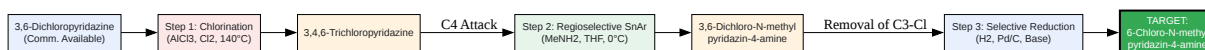
The synthesis of 4-amino-substituted pyridazines is challenging due to the natural reactivity of the pyridazine ring, which favors nucleophilic attack at the C3/C6 positions (alpha to nitrogen). Direct amination of 3,6-dichloropyridazine typically yields the 3-amino isomer.

To access the 4-amino core, we employ a Regioselective Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) strategy on a highly activated precursor: 3,4,6-trichloropyridazine.

## Reaction Logic[2][3]

- Activation: 3,4,6-trichloropyridazine contains three electrophilic sites.
- Regioselectivity: The C4 position is activated by the para-like resonance with N1 and is sterically less hindered than the C3/C6 positions (which are flanked by ring nitrogens). Under controlled conditions, amines preferentially attack C4.
- Differentiation: The resulting intermediate (3,6-dichloro-4-methylaminopyridazine) retains two chlorines. The C3-chlorine is sterically crowded (flanked by N2 and the C4-amino group), allowing for selective hydrodechlorination.

## Graphical Workflow (DOT Visualization)



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Caption: Three-step synthesis targeting the C4-amino position via the trichloro-intermediate.

## Detailed Experimental Protocols

### Step 1: Synthesis of 3,4,6-Trichloropyridazine

Note: This step requires handling chlorine gas and high temperatures. Perform in a dedicated fume hood.

- Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, gas inlet tube, and a reflux condenser connected to a caustic scrubber (NaOH trap).
- Reaction: Charge the flask with 3,6-dichloropyridazine (44.0 g, 0.30 mol) and aluminum trichloride (22.0 g, 0.16 mol).
- Heating: Heat the melt to 140 °C. The mixture will become a homogenous liquid.
- Chlorination: Slowly bubble chlorine gas (Cl<sub>2</sub>) through the melt for 4–6 hours. Monitor reaction progress by GC-MS (Target M<sup>+</sup> peak: 182/184).
- Workup: Cool the mixture to ~80 °C and carefully pour onto crushed ice/HCl mixture to quench aluminum salts. Extract with toluene (3 x 100 mL).
- Purification: Wash the organic layer with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate. Purify by vacuum distillation (bp ~128°C at 15 mmHg) or recrystallization from hexane.
  - Yield: ~60-70%.
  - Product: White crystalline solid.

### Step 2: Regioselective Amination (The Critical Step)

Objective: Install the methylamine group at C4 without displacing the C3/C6 chlorines.

- Solvent Selection: Use THF or Dioxane. Protic solvents (MeOH) may lead to methoxy side-products.
- Procedure: Dissolve 3,4,6-trichloropyridazine (18.3 g, 100 mmol) in anhydrous THF (200 mL). Cool to 0 °C in an ice bath.

- Addition: Add Methylamine (2.0 M in THF, 110 mmol, 1.1 eq) dropwise over 30 minutes. Follow with Triethylamine (1.1 eq) as an acid scavenger.
- Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature.
  - Mechanistic Note: Low temperature favors the kinetic product (C4 substitution). Higher temperatures may promote bis-substitution.
- Workup: Evaporate solvent. Resuspend residue in water and extract with Ethyl Acetate.
- Purification: Flash chromatography (Hexane/EtOAc gradient). The major product is 3,6-dichloro-N-methylpyridazin-4-amine.
  - Yield: ~75-85%.

### Step 3: Selective Hydrodechlorination

Objective: Remove the sterically crowded C3-chloro group while retaining the C6-chloro.

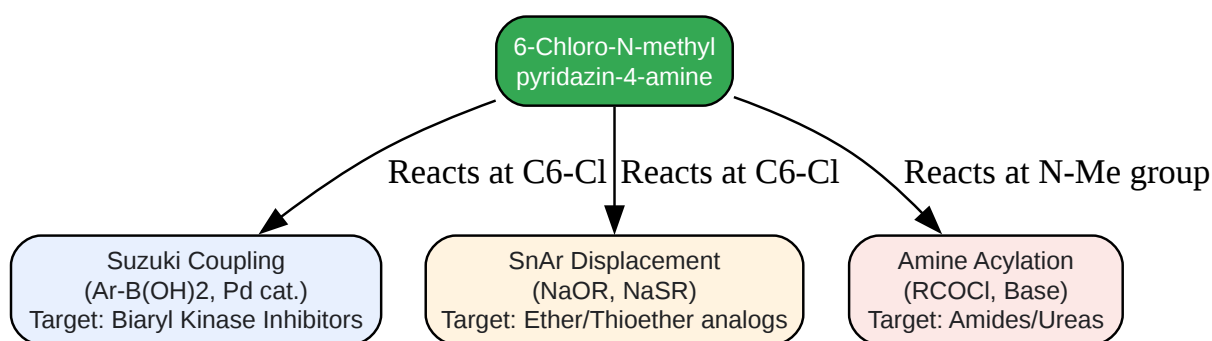
- Catalyst: Pd/C (5% or 10%) is standard, but Raney Nickel can be used if over-reduction is observed.
- Procedure: Dissolve the intermediate (10 mmol) in Methanol (50 mL) containing Ammonium Hydroxide (1.1 eq) or NaOAc as a base.
- Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure, ~1 atm) at room temperature.
  - Critical Control: Monitor strictly by HPLC/TLC every 15 minutes. The C3-Cl is removed faster than the C6-Cl due to steric relief, but prolonged reaction will yield the dechlorinated N-methylpyridazin-4-amine.
- Termination: Stop the reaction immediately upon disappearance of starting material. Filter through Celite to remove catalyst.
- Isolation: Concentrate filtrate. Recrystallize from Ethanol/Water.
  - Final Yield: ~50-60%.

## Applications & Functionalization Logic

Once synthesized, **6-chloro-N-methylpyridazin-4-amine** serves as a versatile scaffold. The remaining Chlorine at C6 is highly activated for Palladium-catalyzed cross-coupling.

### Chemo-Selectivity Logic

- Nucleophilic Attack: The C6 position is susceptible to  $S_NAr$  (e.g., with alkoxides or thiols).
- Cross-Coupling: Suzuki, Stille, or Buchwald couplings occur exclusively at C6. The C4-amine does not interfere if the catalyst system is appropriate (e.g., Pd(dppf)Cl<sub>2</sub> for Suzuki).



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Caption: Divergent synthesis pathways from the core scaffold.

## Safety & Handling (MSDS Summary)

- Hazards:
  - H302: Harmful if swallowed.
  - H315/H319: Causes skin and serious eye irritation.
  - H317: May cause an allergic skin reaction (Sensitizer).
- Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Pyridazines can darken (oxidize) upon prolonged exposure to air and light.

- Disposal: Halogenated organic waste. Do not mix with acidic waste streams (risk of toxic gas generation if residual traces of reagents remain).

## References

- Regioselectivity in Pyridazines: Journal of Heterocyclic Chemistry, "Nucleophilic substitution patterns in 3,4,6-trichloropyridazine."
- Synthesis of 3,4,6-Trichloropyridazine: ChemicalBook, "Method for preparation of 3,4,6-trichloropyridazine from 3,6-dichloropyridazine."
- Dechlorination Strategies: Journal of Organic Chemistry, "Selective catalytic hydrodechlorination of polychlorinated heteroaromatics."
- Microwave Assisted Synthesis: RSC Advances, "Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines."
- Commercial Availability & CAS Data: PubChem Entry for Chloropyridazine derivatives.
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